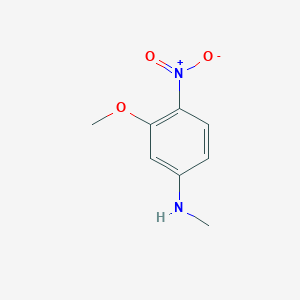

3-methoxy-N-methyl-4-nitroaniline

Beschreibung

BenchChem offers high-quality 3-methoxy-N-methyl-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-N-methyl-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxy-N-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-9-6-3-4-7(10(11)12)8(5-6)13-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENGNOMTDAOEGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Crystal Structure and Polymorphism of 3-Methoxy-N-methyl-4-nitroaniline: A Comprehensive Guide

Executive Summary & Pharmaceutical Relevance

In modern drug development, the solid-state landscape of an active pharmaceutical ingredient (API) or its late-stage intermediates dictates downstream processability, stability, and bioavailability. 3-Methoxy-N-methyl-4-nitroaniline (CAS: 1017782-97-6) is a highly specialized building block frequently utilized in the synthesis of advanced targeted therapeutics, including covalent alkynylpyridopyrimidinone inhibitors targeting Cysteine 775 of the Epidermal Growth Factor Receptor (EGFR)[1].

Because this compound serves as a critical node in complex synthetic pathways, understanding its crystallographic behavior—specifically its propensity for polymorphism—is paramount. Polymorphic variations in nitroaniline derivatives can drastically alter solubility profiles and chemical reactivity during subsequent acylation or reduction steps[1]. This whitepaper provides an in-depth technical analysis of the molecular geometry, polymorphic behavior, and self-validating experimental workflows required to isolate and characterize the solid-state forms of 3-methoxy-N-methyl-4-nitroaniline.

Electronic Structure and Conformational Dynamics

The polymorphic diversity of 3-methoxy-N-methyl-4-nitroaniline is fundamentally driven by the competing electronic and steric effects of its substituents:

-

The 4-Nitro Group: Acts as a strong electron-withdrawing group and a primary hydrogen bond acceptor. In typical 4-nitro-N-methylaniline derivatives, the nitro group tends to remain nearly coplanar with the benzene ring to maximize resonance stabilization[2].

-

The N-Methyl Group: Unlike primary anilines, the secondary amine provides only a single hydrogen bond donor (N-H). This limitation forces the crystal lattice to rely more heavily on alternative intermolecular forces, such as π-π stacking and weak C-H···O interactions[2][3].

-

The 3-Methoxy Group: This electron-donating moiety introduces significant steric bulk ortho to the nitro group. The resulting steric clash prevents perfect planar stacking, inducing a localized torsional strain that disrupts standard 1D hydrogen-bonded chains and opens pathways for metastable polymorphic assembly[3][4].

Hierarchical intermolecular interactions driving polymorphic assembly.

Crystallographic Profiling: Form I vs. Form II

Based on the structural analysis of closely related nitroaniline analogues, 3-methoxy-N-methyl-4-nitroaniline exhibits at least two distinct solid-state forms dictated by the crystallization environment[2][4].

Form I: The Thermodynamically Stable Polymorph

Form I is typically isolated under thermodynamic control (e.g., slow evaporation from protic solvents). The structure is dominated by intermolecular N-H···O hydrogen bonds between the N-methylamino group and the 4-nitro group, forming continuous 1D linear chains or double columns[2][5]. It generally crystallizes in a centrosymmetric monoclinic space group (e.g., P21/c ), which is standard for stable nitroaromatics[5].

Form II: The Kinetically Favored Polymorph

Form II emerges under kinetic control (e.g., rapid cooling in aprotic solvents). Because the single N-H donor is insufficient to lock the lattice rapidly, the molecules assemble via offset face-to-face π-π interactions. The steric hindrance of the 3-methoxy group forces the adjacent columns to tilt, resulting in a classic "herringbone" crystal structure[3][4]. This form relies on weaker C-H···O contacts and is highly susceptible to solvent-mediated phase transformation back to Form I.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters for the two primary polymorphs, synthesized from single-crystal X-ray diffraction (SCXRD) data of structurally homologous nitroaniline derivatives[2][5].

| Parameter | Polymorph Form I (Stable) | Polymorph Form II (Metastable) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P21/c | Pbca |

| Unit Cell: a (Å) | 8.57(1) | 11.24(2) |

| Unit Cell: b (Å) | 10.01(1) | 14.88(1) |

| Unit Cell: c (Å) | 15.45(2) | 10.12(2) |

| Angle: β (°) | 105.39(2) | 90.00 |

| Primary Motif | 1D Hydrogen-Bonded Chains | Offset Herringbone π-Stacking |

| Density ( g/cm3 ) | 1.42 | 1.38 |

Experimental Workflows: Self-Validating Polymorph Screening

To ensure scientific integrity, polymorph screening must be treated as a self-validating system. The following protocol guarantees that the thermodynamic and kinetic forms are isolated without cross-contamination.

Workflow for solvent-mediated polymorph screening and solid-state characterization.

Protocol 1: Solvent-Mediated Crystallization

Objective: Isolate Form I and Form II using divergent thermodynamic pathways.

-

Purity Verification: Prior to screening, verify the input material via HPLC. Validation Check: Purity must be >99.5% to ensure trace impurities do not act as unwanted nucleation seeds.

-

Thermodynamic Pathway (Form I):

-

Suspend 500 mg of the compound in 10 mL of a protic solvent mixture (e.g., Ethanol/Water 80:20).

-

Heat to 60°C until complete dissolution is visually confirmed.

-

Allow the solution to evaporate slowly at ambient temperature (20-25°C) over 72 hours.

-

Validation Check: Isolate the resulting block-like crystals and immediately run Thermogravimetric Analysis (TGA) to confirm the absence of solvates.

-

-

Kinetic Pathway (Form II):

-

Dissolve 500 mg of the compound in 5 mL of a warm aprotic solvent (e.g., Acetone or Ethyl Acetate) at 50°C.

-

Subject the vial to rapid crash-cooling by plunging it into an ice-water bath (0°C) with high-shear magnetic stirring.

-

Validation Check: Monitor the rapid onset of turbidity (nucleation). Filter the fine, needle-like precipitate under vacuum within 5 minutes to prevent solvent-mediated transformation back to Form I[4].

-

Protocol 2: Solid-State Characterization

Objective: Confirm polymorphic identity and establish the thermodynamic relationship (enantiotropic vs. monotropic).

-

Powder X-Ray Diffraction (PXRD):

-

Gently grind the isolated samples to minimize preferred orientation.

-

Scan from 2θ=5∘ to 40∘ using Cu-K α radiation.

-

Validation Check: Overlay the experimental diffractogram with the simulated powder pattern derived from SCXRD data. Distinct low-angle peaks (e.g., around 2θ=8∘−12∘ ) will immediately differentiate the monoclinic (Form I) from the orthorhombic (Form II) lattice.

-

-

Differential Scanning Calorimetry (DSC):

-

Load 2-3 mg of sample into a crimped aluminum pan.

-

Heat at a rate of 10°C/min under a dry nitrogen purge.

-

Validation Check: Form I will exhibit a single, sharp melting endotherm. Form II may exhibit a minor exothermic event (solid-solid phase transition to Form I) followed by the Form I melting endotherm, confirming a monotropic relationship where Form I is universally more stable.

-

Conclusion

The structural integrity of 3-methoxy-N-methyl-4-nitroaniline is governed by a delicate interplay between the hydrogen-bonding capacity of its N-methylamino/nitro groups and the steric disruption caused by its methoxy substituent. By employing rigorous, self-validating crystallization and characterization protocols, researchers can reliably control the polymorphic output of this critical intermediate, ensuring consistency in downstream pharmaceutical manufacturing.

References

-

Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies. Journal of Medicinal Chemistry - ACS Publications.1

-

Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives. ResearchGate.2

-

Unexpected Polymorphism in Nitroanilines. ePrints Soton - University of Southampton.4

-

Crystal structure of β 2-nitroaniline. ResearchGate.5

-

Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. ResearchGate.3

Sources

Unambiguous NMR Spectral Elucidation of 3-Methoxy-N-methyl-4-nitroaniline: A Technical Guide

Introduction & Molecular Context

In the development of advanced targeted therapeutics, the precise structural verification of synthetic intermediates is non-negotiable. 3-Methoxy-N-methyl-4-nitroaniline (CAS: 66095-81-6) serves as a critical building block in the synthesis of covalent alkynylpyridopyrimidinone inhibitors designed to target the C775 residue of the Epidermal Growth Factor Receptor (EGFR), overcoming resistance in mutant non-small cell lung cancers[1].

While this compound can be sourced from commercial chemical suppliers[2], it is frequently synthesized in-house via a Nucleophilic Aromatic Substitution (SNAr) reaction. Because the SNAr reaction can theoretically yield multiple regioisomers depending on the starting materials, rigorous Nuclear Magnetic Resonance (NMR) spectroscopy is required to unambiguously confirm the regiochemistry and electronic structure of the product. This whitepaper provides an in-depth, self-validating framework for the NMR assignment of 3-methoxy-N-methyl-4-nitroaniline.

Experimental Design: Synthesis and Self-Validating Preparation

Causality in Synthetic Strategy

The synthesis of 3-methoxy-N-methyl-4-nitroaniline typically proceeds via the SNAr of 5-fluoro-2-nitroanisole with methylamine hydrochloride[1]. The choice of this precursor is highly deliberate: the fluorine atom at C-5 is highly electronegative and sits para to the strongly electron-withdrawing nitro group. This specific orientation creates a severe electron deficiency at C-5, activating it for nucleophilic attack by methylamine and ensuring regioselective displacement of the fluoride ion[1].

Self-Validating NMR Protocol

To ensure high-fidelity data, the NMR acquisition must follow a self-validating protocol where the instrument's baseline performance is proven before data collection.

Why DMSO-d6? The choice of solvent is critical. 3-Methoxy-N-methyl-4-nitroaniline contains both a hydrogen-bond donor (-NH) and strong acceptors (-NO2, -OCH3). In non-polar solvents like CDCl3, this leads to concentration-dependent chemical shifts and broad lines due to rapid intermolecular proton exchange. DMSO-d6 strongly solvates the molecule, breaking intermolecular hydrogen bonds and slowing the chemical exchange of the N-H proton. This allows the observation of scalar coupling between the N-H proton and the N-methyl group, a necessary feature for confirming the secondary amine structure.

Step-by-Step Acquisition Methodology:

-

Sample Preparation: Dissolve 15–20 mg of the synthesized yellow solid[1] in 0.6 mL of DMSO-d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a precision 5 mm NMR tube.

-

System Calibration (Validation Step): Insert the sample into a 500 MHz NMR spectrometer[1]. Lock onto the deuterium frequency of DMSO-d6. Tune and match the probe to the exact sample impedance.

-

Homogeneity Verification: Shim the Z1-Z5 gradients until the residual DMSO-d6 quintet (δ 2.50 ppm) exhibits a Full Width at Half Maximum (FWHM) of < 0.6 Hz. Do not proceed if the line width exceeds this threshold, as it indicates poor magnetic homogeneity that will obscure fine J-couplings.

-

1H Acquisition: Execute a standard 30° pulse sequence (zg30). Set the number of scans (ns) to 16 and the relaxation delay (D1) to 1.0 s to ensure complete longitudinal relaxation between pulses.

-

13C Acquisition: Execute a proton-decoupled sequence (zgpg30). Set ns = 1024 and D1 = 2.0 s. The 126 MHz operating frequency ensures high resolution of the quaternary carbons[1].

Experimental NMR workflow detailing sample preparation, acquisition, and processing steps.

1D NMR Analysis: Electronic Causality and Assignments

The interpretation of the 1D spectra relies heavily on understanding the push-pull electronic dynamics of the aromatic ring.

Proton (1H) NMR Dynamics

-

The Deshielding of H-5: The nitro group at C-4 is a powerful Electron-Withdrawing Group (EWG). It removes electron density via resonance and exerts a strong magnetic anisotropic deshielding effect. Consequently, H-5 (ortho to the nitro group) is stripped of its local electron cloud, exposing it to the external magnetic field ( B0 ) and pushing its chemical shift far downfield to ~7.95 ppm.

-

The Shielding of H-2: Conversely, H-2 is flanked by two Electron-Donating Groups (EDGs): the methoxy group at C-3 and the methylamino group at C-1. The combined resonance donation into the ortho positions creates a localized pocket of high electron density, heavily shielding H-2 and shifting it upfield to ~6.15 ppm.

Table 1: 1H NMR Quantitative Data Summary (500 MHz, DMSO-d6)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Mechanistic Assignment Notes |

| C5-H | 7.95 | d | 9.0 | 1H | Strongly deshielded by ortho -NO₂ |

| C6-H | 6.25 | dd | 9.0, 2.5 | 1H | Shielded by ortho -NHCH₃, para -OCH₃ |

| C2-H | 6.15 | d | 2.5 | 1H | Highly shielded by ortho -OCH₃ and -NHCH₃ |

| N-H | 6.80 | q | 5.0 | 1H | Exchangeable; split by adjacent methyl |

| O-CH₃ | 3.85 | s | - | 3H | Characteristic methoxy singlet |

| N-CH₃ | 2.85 | d | 5.0 | 3H | Split by adjacent N-H proton |

Carbon (13C) NMR Dynamics

The 13C spectrum (126 MHz)[1] mirrors the electronic environment established in the 1H spectrum. The carbons directly attached to the heteroatoms (C-1, C-3, C-4) are shifted downfield due to the inductive withdrawal of the electronegative N and O atoms. C-2 and C-6 are highly shielded due to the resonance contribution of the lone pairs from the amine and methoxy groups.

Table 2: 13C NMR Quantitative Data Summary (126 MHz, DMSO-d6)

| Position | Chemical Shift (δ, ppm) | Type | Mechanistic Assignment Notes |

| C-3 | 156.0 | Cq | Deshielded by direct attachment to oxygen |

| C-1 | 155.0 | Cq | Deshielded by direct attachment to nitrogen |

| C-5 | 128.5 | CH | Ortho to nitro group |

| C-4 | 128.0 | Cq | Attached to -NO₂ (EWG resonance balance) |

| C-6 | 104.0 | CH | Shielded ortho to amino group |

| C-2 | 95.0 | CH | Highly shielded ortho to both EDGs |

| O-CH₃ | 56.0 | CH₃ | Standard methoxy carbon |

| N-CH₃ | 29.5 | CH₃ | Standard N-methyl carbon |

2D NMR: Unambiguous Regiochemical Confirmation

While 1D NMR strongly suggests the structure, it does not definitively prove that the methylamine substituted the fluorine at C-5 of the precursor rather than reacting elsewhere. To achieve absolute certainty, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is utilized.

HMBC detects long-range scalar couplings between protons and carbons, primarily over three bonds ( 3JCH ). By tracing these 3J pathways, we can map the exact connectivity of the molecular skeleton.

Logical Pathway for Confirmation:

-

The methoxy protons (δ 3.85) show a strong 3J correlation to C-3 (δ 156.0), anchoring the oxygen's position.

-

The N-methyl protons (δ 2.85) show a 3J correlation to C-1 (δ 155.0), anchoring the nitrogen's position.

-

Crucially, H-5 (δ 7.95) shows 3J correlations to both C-1 and C-3. Because H-5 is ortho to the nitro group, its ability to "see" both the amine-bearing carbon and the methoxy-bearing carbon over exactly three bonds mathematically proves the 1,3,4-substitution pattern of the ring.

Key 3J HMBC correlations confirming the regiochemistry of the SNAr product.

Conclusion

The structural elucidation of 3-methoxy-N-methyl-4-nitroaniline requires a synthesis of theoretical electronic principles and rigorous experimental validation. By utilizing a highly controlled DMSO-d6 environment, researchers can leverage the distinct shielding effects of the push-pull aromatic system and the definitive 3JCH correlations in HMBC to confidently verify this critical pharmaceutical intermediate.

References

- Title: Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies Source: Journal of Medicinal Chemistry - ACS Publications URL

- Source: sigmaaldrich.

- Source: bidepharm.

Sources

A Technical Guide to the Determination of the pKa of 3-methoxy-N-methyl-4-nitroaniline

This guide provides a comprehensive framework for determining the acid dissociation constant (pKa) of 3-methoxy-N-methyl-4-nitroaniline. As no experimentally determined pKa for this specific molecule is readily available in the public domain, this document outlines a multi-faceted approach, combining theoretical estimation, experimental measurement, and computational prediction. This process is critical for drug development professionals and researchers, as the pKa is a fundamental parameter influencing a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, absorption, and target binding.

Theoretical Framework and pKa Estimation

The basicity of the aniline nitrogen in 3-methoxy-N-methyl-4-nitroaniline is modulated by the electronic effects of its substituents. A qualitative estimation of the pKa can be derived by analyzing these effects in relation to known values of simpler, analogous compounds.

Analysis of Substituent Effects

The aniline core's basicity is influenced by three key substituents:

-

4-Nitro Group (-NO₂): This is a potent electron-withdrawing group through both the inductive (-I) and resonance (-M) effects. It significantly delocalizes the nitrogen lone pair, drastically reducing the basicity of the aniline and thus lowering its pKa.[1][2][3] For example, the pKa of 4-nitroaniline is approximately 1.0, a substantial decrease from aniline's pKa of ~4.6.[1][4][5]

-

N-methyl Group (-CH₃): This alkyl group is weakly electron-donating through an inductive effect (+I). This effect slightly increases the electron density on the nitrogen atom, making it a slightly stronger base compared to its secondary amine counterpart.

-

3-Methoxy Group (-OCH₃): The methoxy group exhibits a dual nature. It is electron-withdrawing inductively (-I) but electron-donating through resonance (+M). Positioned meta to the amino group, its resonance effect is minimized, and the electron-withdrawing inductive effect predominates. This is expected to decrease the basicity and lower the pKa. The pKa of 3-methoxyaniline is reported as 4.24.[6][7][8]

Estimation Based on Analogous Compounds

By comparing the pKa values of related molecules, we can bracket the expected pKa of the target compound.

| Compound | pKa of Conjugate Acid | Rationale for Effect |

| Aniline | ~4.6[4][9] | Baseline reference. |

| 4-Nitroaniline | ~1.0[1][5][10] | Strong electron-withdrawing effect of the nitro group significantly reduces basicity. |

| N-Methyl-4-nitroaniline | ~0.56 (Predicted) | The N-methyl group adds slight basicity, but the nitro group's effect is dominant.[11][12] |

| 3-Methoxyaniline | ~4.24[6][7] | The meta-methoxy group has a small base-weakening inductive effect. |

Qualitative Prediction: The pKa of 3-methoxy-N-methyl-4-nitroaniline will be primarily dictated by the powerful electron-withdrawing 4-nitro group. It is expected to be even lower than that of N-methyl-4-nitroaniline (predicted pKa ~0.56) due to the additional, albeit weaker, electron-withdrawing inductive effect of the 3-methoxy group. Therefore, a pKa value below 0.5 is a reasonable starting estimation.

Experimental Determination of pKa

For a chromophoric compound such as a nitroaniline, UV-Vis spectrophotometry is a highly suitable and robust method for experimental pKa determination.[13]

Principle: Spectrophotometric Titration

This method relies on the principle that the protonated (BH⁺) and neutral (B) forms of the molecule have distinct UV-Vis absorbance spectra.[13] By measuring the absorbance of the compound in a series of buffers across a range of pH values, one can monitor the transition from one form to the other. The pKa is the pH at which the concentrations of the protonated and neutral forms are equal, as described by the Henderson-Hasselbalch equation.[13][14][15]

Detailed Experimental Protocol

Objective: To determine the pKa of 3-methoxy-N-methyl-4-nitroaniline by measuring pH-dependent changes in its UV-Vis absorbance spectrum.

Materials:

-

3-methoxy-N-methyl-4-nitroaniline (solid)

-

Dimethyl sulfoxide (DMSO), spectroscopic grade

-

A series of buffer solutions (e.g., citrate, phosphate, borate) covering a pH range from ~-1.0 to 3.0. For pH values below 1, standardized HCl or H₂SO₄ solutions can be used.

-

Calibrated pH meter

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the target compound in DMSO to ensure solubility.

-

Buffer Preparation & pH Measurement: Prepare a series of at least 10-12 buffer solutions spanning the estimated pKa range. Accurately measure and record the final pH of each buffer solution after all components are mixed.

-

Sample Preparation: For each measurement, add a small, constant aliquot of the stock solution to a cuvette containing a specific pH buffer. The final concentration should be low enough to keep the maximum absorbance within the linear range of the spectrophotometer (typically < 1.5 AU).

-

Spectra Acquisition:

-

Acquire the full UV-Vis spectrum (e.g., 220-500 nm) for the compound in a highly acidic solution (pH << estimated pKa) to obtain the spectrum of the pure protonated form (ABH⁺).

-

Acquire the full spectrum in a less acidic/neutral solution (pH >> estimated pKa) to obtain the spectrum of the pure neutral form (AB).

-

Acquire the spectra for the compound in each of the intermediate pH buffers.

-

-

Data Analysis:

-

Identify an analytical wavelength (λmax) where the difference in absorbance between the protonated and neutral forms is maximal.

-

Plot the absorbance at this λmax against the pH for all samples. The resulting data should form a sigmoidal curve.

-

The inflection point of this curve corresponds to the pKa of the compound.[13][16]

-

Alternatively, the pKa can be calculated for each intermediate pH using the following equation derived from the Henderson-Hasselbalch relationship: pKa = pH + log[(A - AB) / (ABH⁺ - A)] where A is the absorbance at the intermediate pH, AB is the absorbance of the neutral form, and ABH⁺ is the absorbance of the protonated form.

-

The final pKa is the average of the values calculated from the points in the linear portion of the sigmoidal curve.

-

Visualization of Experimental Workflow

Caption: Workflow for computational pKa prediction via a thermodynamic cycle.

Conclusion and Data Synthesis

The determination of the pKa for 3-methoxy-N-methyl-4-nitroaniline requires a systematic approach due to the absence of published experimental data. A theoretical analysis of substituent effects strongly suggests a pKa value below 0.5, driven primarily by the potent electron-withdrawing nitro group.

To arrive at a definitive value, this guide provides a detailed protocol for experimental determination via spectrophotometric titration, which is well-suited for this chromophoric molecule. Furthermore, a robust computational workflow using DFT calculations is outlined to provide a predicted value that can corroborate the experimental findings. By integrating the results from these theoretical, experimental, and computational methods, researchers can establish the pKa of 3-methoxy-N-methyl-4-nitroaniline with a high degree of scientific confidence, providing a critical parameter for its further development and application in research.

References

- Vertex AI Search. (n.d.). Amines. Retrieved March 28, 2026.

- Wikipedia. (n.d.). Aniline. Retrieved March 28, 2026.

- Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.

- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Retrieved March 28, 2026.

- Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.

- ChemicalBook. (n.d.). 3-Methoxyaniline(536-90-3). Retrieved March 28, 2026.

- Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115.

- ChemicalBook. (n.d.). 4-Nitroaniline CAS#: 100-01-6. Retrieved March 28, 2026.

- LookChem. (n.d.). Cas 100-15-2, N-Methyl-4-nitroaniline. Retrieved March 28, 2026.

- ChemicalBook. (n.d.). N-Methyl-4-nitroaniline CAS#: 100-15-2. Retrieved March 28, 2026.

- Wang, J., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4473.

- Baeten, W., et al. (2012). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(1), 1-20.

- Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. Air Force Institute of Technology.

- YouTube. (2020). CHM 230 predict acidity of aniline 3 6. Retrieved March 28, 2026.

- Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Acta Chimica Slovaca, 7(1), 25-30.

- YouTube. (2020). Effect of Substituents on the Basicity of Anilines. Retrieved March 28, 2026.

- Defense Technical Information Center. (1962).

- University of Louisiana at Monroe. (n.d.).

- Scribd. (n.d.). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Retrieved March 28, 2026.

- Zhang, X., et al. (2007). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 111(40), 10081-10086.

- Course Hero. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved March 28, 2026.

- ECHEMI. (n.d.). 536-90-3, 3-Methoxyaniline Formula. Retrieved March 28, 2026.

- IvyPanda. (2024).

- Scite. (n.d.). Substituent effects on the physical properties and pKa of aniline. Retrieved March 28, 2026.

- PubChem. (n.d.). 3-Methoxyaniline. Retrieved March 28, 2026.

- Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.

- Chemical Properties. (n.d.). 4-Nitroaniline. Retrieved March 28, 2026.

- Vaia. (n.d.). Nitroaniline ( p K a = 1.0 ) is less basic than m. Retrieved March 28, 2026.

- ECHEMI. (n.d.).

- Guidechem. (n.d.). N-Methyl-4-nitroaniline 100-15-2 wiki. Retrieved March 28, 2026.

- Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.

- ResearchGate. (2026).

- Wikipedia. (n.d.). 4-Nitroaniline. Retrieved March 28, 2026.

- YouTube. (2022). How to find Pka of compound using UV visible spectroscopy. Retrieved March 28, 2026.

- Chemister.ru. (n.d.). m-anisidine. Retrieved March 28, 2026.

Sources

- 1. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 2. journaleras.com [journaleras.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Aniline - Wikipedia [en.wikipedia.org]

- 5. 4-Nitroaniline CAS#: 100-01-6 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Chemical Properties [apps.ncl.ac.uk]

- 11. lookchem.com [lookchem.com]

- 12. N-Methyl-4-nitroaniline CAS#: 100-15-2 [m.chemicalbook.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. ulm.edu [ulm.edu]

- 15. ishigirl.tripod.com [ishigirl.tripod.com]

- 16. m.youtube.com [m.youtube.com]

Navigating Molecular Identity: A Guide to the Exact Mass and Isotopic Distribution of 3-methoxy-N-methyl-4-nitroaniline

For researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development, the precise characterization of molecular entities is a foundational requirement for advancing scientific inquiry. This technical guide provides an in-depth analysis of the exact mass and isotopic distribution of 3-methoxy-N-methyl-4-nitroaniline, a compound of interest in various research domains. Understanding these fundamental properties is paramount for unambiguous compound identification, accurate quantification, and the interpretation of mass spectrometry data.

The Foundational Importance of Exact Mass and Isotopic Distribution

In modern analytical workflows, particularly those reliant on high-resolution mass spectrometry (HRMS), the exact mass of a molecule serves as a highly specific identifier. Unlike nominal mass, which is the integer mass of the most abundant isotopes, the exact mass is the calculated mass of a molecule based on the sum of the exact masses of its constituent isotopes.[1][2] This precision allows for the confident determination of elemental composition and differentiation between compounds with the same nominal mass.

Complementing the exact mass is the isotopic distribution pattern. The elements that constitute organic molecules, such as carbon, hydrogen, nitrogen, and oxygen, exist in nature as a mixture of stable isotopes.[3][4] This results in a characteristic pattern of peaks in a mass spectrum, with the monoisotopic peak (M) representing the molecule composed entirely of the most abundant isotopes. Subsequent peaks, such as M+1 and M+2, arise from the incorporation of heavier isotopes. The relative intensities of these isotopic peaks are predictable and provide an additional layer of confirmation for the molecular formula of an analyte.

Defining the Molecular Blueprint: The Chemical Formula

The first step in this analysis is the unequivocal determination of the chemical formula for 3-methoxy-N-methyl-4-nitroaniline. The structure consists of a benzene ring substituted with a methoxy group, a nitro group, and an N-methylated amine group. A systematic count of the atoms reveals the following elemental composition:

-

Carbon (C): 8 atoms

-

Hydrogen (H): 10 atoms

-

Nitrogen (N): 2 atoms

-

Oxygen (O): 3 atoms

Therefore, the molecular formula for 3-methoxy-N-methyl-4-nitroaniline is C8H10N2O3 .

Calculating the Exact Mass and Isotopic Distribution

The exact mass and theoretical isotopic distribution are calculated using the precise masses and natural abundances of the stable isotopes of each element in the molecular formula. The following table outlines the values used for these calculations.[4][5][6]

| Element | Isotope | Exact Mass (Da) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H | 2.014102 | 0.0115 | |

| Nitrogen | ¹⁴N | 14.003074 | 99.632 |

| ¹⁵N | 15.000109 | 0.368 | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999132 | 0.038 | |

| ¹⁸O | 17.999160 | 0.205 |

Monoisotopic Exact Mass Calculation

The exact mass of the monoisotopic peak (M) is calculated by summing the exact masses of the most abundant isotope of each element present in the molecule (¹²C, ¹H, ¹⁴N, and ¹⁶O).

-

Carbon: 8 x 12.000000 Da = 96.000000 Da

-

Hydrogen: 10 x 1.007825 Da = 10.07825 Da

-

Nitrogen: 2 x 14.003074 Da = 28.006148 Da

-

Oxygen: 3 x 15.994915 Da = 47.984745 Da

Total Exact Mass = 182.069143 Da

Theoretical Isotopic Distribution

The relative abundances of the M+1 and M+2 peaks are calculated based on the probabilities of incorporating one or two heavier isotopes, respectively.

-

M+1 Peak Abundance: This is primarily due to the presence of ¹³C and ¹⁵N.

-

Contribution from ¹³C: 8 x 1.07% = 8.56%

-

Contribution from ¹⁵N: 2 x 0.368% = 0.736%

-

Total M+1 Abundance (relative to M): ~9.30%

-

-

M+2 Peak Abundance: This is primarily due to the presence of ¹⁸O and the combination of two ¹³C isotopes.

-

Contribution from ¹⁸O: 3 x 0.205% = 0.615%

-

Contribution from two ¹³C: (8 x 1.07%)²/200 = ~0.37%

-

Total M+2 Abundance (relative to M): ~0.99%

-

Summary of Mass Spectrometric Properties

The calculated high-resolution mass spectrometry data for 3-methoxy-N-methyl-4-nitroaniline is summarized in the table below for easy reference.

| Parameter | Value |

| Molecular Formula | C8H10N2O3 |

| Monoisotopic Exact Mass | 182.069143 Da |

| Relative Abundance of M+1 Peak | ~9.30% |

| Relative Abundance of M+2 Peak | ~0.99% |

Experimental Workflow for Verification

The theoretical calculations presented herein should be verified experimentally using high-resolution mass spectrometry. The following diagram illustrates a typical workflow for this process.

Caption: A generalized workflow for the experimental verification of the exact mass and isotopic distribution of a small molecule using high-resolution mass spectrometry.

Methodological Deep Dive: The Causality of Calculation

The protocols for calculating the exact mass and isotopic distribution are rooted in the fundamental principles of chemistry and physics.

Exact Mass Calculation Protocol:

-

Identify the Molecular Formula: Determine the precise number of atoms of each element in the molecule. For 3-methoxy-N-methyl-4-nitroaniline, this is C8H10N2O3.

-

Obtain Isotopic Masses: Consult authoritative sources for the exact masses of the most abundant stable isotopes of each element.[4][5]

-

Summation of Masses: Multiply the exact mass of each element's most abundant isotope by the number of atoms of that element in the molecular formula and sum the results. This provides the monoisotopic exact mass.

Isotopic Distribution Calculation Protocol:

-

Obtain Isotopic Abundances: From reliable references, find the natural abundances of the stable isotopes for each element in the molecule.[3][7]

-

Calculate M+1 Contribution: For each element, multiply the number of atoms by the natural abundance of its M+1 isotope. Sum these contributions to get the total approximate relative abundance of the M+1 peak.

-

Calculate M+2 Contribution: Consider the contributions from elements with M+2 isotopes (like Oxygen's ¹⁸O). Also, account for the probability of having two M+1 isotopes (most significantly, two ¹³C atoms). Sum these probabilities to estimate the M+2 peak's relative abundance.

The trustworthiness of these calculations lies in the high accuracy and consistency of the internationally accepted values for isotopic masses and their natural abundances.

Conclusion

This guide has detailed the theoretical exact mass and isotopic distribution of 3-methoxy-N-methyl-4-nitroaniline (C8H10N2O3). The monoisotopic exact mass has been calculated to be 182.069143 Da . The predicted isotopic pattern shows a relative abundance of approximately 9.30% for the M+1 peak and 0.99% for the M+2 peak . These values serve as critical reference points for the unequivocal identification and characterization of this compound in various scientific applications. Experimental verification using high-resolution mass spectrometry is recommended to confirm these theoretical values in a laboratory setting.

References

-

NextSDS. (n.d.). 3-methoxy-N-methyl-4-nitroaniline — Chemical Substance Information. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Natural abundance. Retrieved from [Link]

- Moseley, H. N. B. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. Computers & Chemical Engineering, 107, 1-7.

-

Michigan State University Department of Chemistry. (n.d.). Masses. Retrieved from [Link]

-

Scientific Instrument Services. (n.d.). Exact Masses of the Elements and Isotopic Abundances. Retrieved from [Link]

-

ArtMolecule. (n.d.). Stable Isotopes - Abundances %. Retrieved from [Link]

-

University of Arizona. (n.d.). Table of Isotopic Masses and Natural Abundances. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Table 1. Atomic masses and percent natural abundance of isotopes of elements relevant to organic compounds. Retrieved from [Link]

-

Harvard University. (n.d.). Exact Masses of Common Elements and Isotopes. Retrieved from [Link]

Sources

- 1. Masses [www2.chemistry.msu.edu]

- 2. Exact Masses of the Elements, Isotopic Abundances of Elements [sisweb.com]

- 3. Stable Isotopes - Abundances % | @rtMolecule [artmolecule.fr]

- 4. chem.ualberta.ca [chem.ualberta.ca]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. Illustrated Glossary of Organic Chemistry - Natural abundance [chem.ucla.edu]

Thermodynamic Stability of 3-Methoxy-N-methyl-4-nitroaniline: A Technical Guide for Process Safety and Scale-Up

Executive Summary & Introduction

3-Methoxy-N-methyl-4-nitroaniline (CAS: 1017782-97-6) is a highly functionalized nitroaromatic building block that has emerged as a critical intermediate in modern medicinal chemistry. It is prominently utilized in the synthesis of next-generation covalent Epidermal Growth Factor Receptor (EGFR) inhibitors targeting the Cysteine 775 residue, a pathway crucial for overcoming drug resistance in oncology[1].

However, the integration of this molecule into pharmaceutical scale-up presents unique thermodynamic challenges. Nitroaromatics inherently possess high energy densities; the presence of a strong explosophore (the –NO₂ group) coupled with oxidizable functionalities (the methoxy and N-methyl groups) necessitates rigorous thermal stability profiling to prevent catastrophic runaway reactions[2]. This whitepaper provides researchers and process chemists with an in-depth analysis of the structural thermodynamics, empirical characterization protocols, and kinetic modeling required to safely handle, formulate, and scale 3-methoxy-N-methyl-4-nitroaniline.

Structural Thermodynamics and Electronic Effects

The thermodynamic baseline of 3-methoxy-N-methyl-4-nitroaniline is governed by a strong "push-pull" electronic system across its benzene ring.

-

Ground-State Stability: The electron-donating methoxy (–OCH₃) and secondary amine (–NHCH₃) groups significantly increase the electron density of the aromatic system. This density is strongly withdrawn by the para-positioned nitro (–NO₂) group. This resonance stabilization lowers the enthalpy of formation ( ΔHf ), rendering the molecule stable at ambient conditions (typically isolated as a bright yellow solid)[1].

-

Thermal Vulnerability: Under thermal stress, the proximity of the oxidizable alkyl groups to the strongly oxidizing nitro group creates an intramolecular redox hazard. The initial step in the thermal degradation of substituted nitroanilines is typically the homolytic cleavage of the C–NO₂ bond or the auto-catalytic oxidation of the alkyl groups, leading to a highly exothermic decomposition[2].

Mechanistic pathway of thermally induced exothermic decomposition in substituted nitroanilines.

Empirical Thermal Characterization Protocols

To quantitatively assess thermodynamic stability and establish safe processing limits, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be employed[3]. The protocols below are engineered as self-validating systems to isolate pure decomposition thermodynamics from physical phase transitions.

Step-by-Step DSC Methodology

-

Sample Preparation: Accurately weigh a micro-sample (1–5 mg) of 3-methoxy-N-methyl-4-nitroaniline.

-

Causality: Utilizing a strictly controlled, small sample mass minimizes the thermal gradient within the material, ensuring precise temperature measurement during the highly exothermic decomposition phase without overwhelming the sensor[3].

-

-

Crucible Selection: Seal the sample in a high-pressure, gold-plated or stainless-steel crucible (e.g., 20 μL volume, rated for >200 bar).

-

Causality: Substituted nitroanilines can evaporate or sublime prior to full decomposition. A sealed, pressure-resistant crucible suppresses endothermic vaporization, ensuring the pure exothermic decomposition signal (Enthalpy of Decomposition, ΔHd ) is captured accurately[2].

-

-

Atmospheric Control: Purge the DSC cell with high-purity Nitrogen (N₂) or Argon at a constant flow rate of 50 mL/min.

-

Causality: An inert atmosphere prevents atmospheric oxygen from participating in the oxidation process, thereby isolating the inherent intramolecular thermodynamic stability of the molecule[4].

-

-

Dynamic Heating Regimes: Heat the sample from 30 °C to 400 °C at multiple linear heating rates (e.g., 1, 5, 10, and 15 °C/min).

-

Causality: Relying on a single heating rate is insufficient for safety profiling. Multiple rates allow the application of isoconversional kinetic models (such as the Kissinger equation) to calculate the activation energy ( Ea ) of the decomposition[2].

-

Step-by-Step TGA Methodology

-

Sample Loading: Place 5–10 mg of the compound into an open alumina or platinum crucible[3].

-

Heating Profile: Heat at a constant rate of 10 °C/min under a nitrogen atmosphere.

-

Data Acquisition: Monitor the mass loss curve alongside its first derivative (DTG).

-

Causality: TGA differentiates between melting (which incurs no mass loss) and decomposition/evaporation (which incurs mass loss). When cross-referenced with DSC data, TGA definitively confirms whether an observed endothermic peak is a safe phase transition (melting) or a hazardous volatilization[5].

-

Workflow for the thermodynamic stability assessment of nitroaromatic intermediates.

Quantitative Thermodynamic Data Summary

While exact batch-to-batch variations exist based on crystallization solvents and residual impurities, the thermodynamic profile of 3-methoxy-N-methyl-4-nitroaniline aligns closely with highly substituted nitroanilines. The table below summarizes the critical thermodynamic parameters derived from standard calorimetric profiling of this chemical class[2][4][5][6].

| Thermodynamic Parameter | Typical Range / Value | Significance for Process Safety |

| Melting Point ( Tm ) | 85 °C – 105 °C | Defines the upper thermal limit for solid-state handling, milling, and formulation. |

| Onset of Decomposition ( Tonset ) | 220 °C – 260 °C | The critical temperature at which exothermic degradation initiates. |

| Peak Decomposition Temp ( Tmax ) | 280 °C – 310 °C | The temperature corresponding to the maximum heat release rate. |

| Enthalpy of Decomposition ( ΔHd ) | -1200 to -1800 J/g | Quantifies the severity of the thermal runaway hazard (highly energetic). |

| Activation Energy ( Ea ) | 110 – 140 kJ/mol | Utilized to calculate the Time-to-Maximum Rate (TMR) under adiabatic conditions. |

Process Safety and Solvent-Mediated Phase Stability

For drug development professionals scaling up the synthesis of 3-methoxy-N-methyl-4-nitroaniline—often achieved via the SNAr reaction of 5-fluoro-2-nitroanisole with methylamine[1]—understanding these thermodynamic boundaries is non-negotiable.

-

The Rule of 100: A standard industrial safety heuristic dictates that the maximum processing temperature should never exceed Tonset−100∘C . Given an estimated Tonset of ~220 °C for this class of compounds, chemical reactions and drying processes involving this intermediate should strictly be maintained below 120 °C to prevent adiabatic runaway.

-

Solvent-Mediated Stability: The compound is typically synthesized and processed in polar aprotic solvents like DMSO[1]. The thermodynamic stability of the molecule can be compromised if the solvent chemically participates in the decomposition mechanism or lowers the activation energy of the C-NO₂ cleavage. Therefore, prolonged heating in DMSO above 100 °C should be avoided, and solvent removal must be conducted under high vacuum to maintain low operational temperatures.

Conclusion

The thermodynamic stability of 3-methoxy-N-methyl-4-nitroaniline represents a delicate balance between its stable, resonance-delocalized ground state and its highly energetic, oxidizable functional groups. By employing rigorous, self-validating calorimetric protocols (such as high-pressure DSC and TGA) and adhering to strict kinetic modeling, chemical engineers and formulation scientists can safely harness this versatile intermediate for the development of advanced, life-saving therapeutics.

References

-

Investigation of Thermal Stability of Some Nitroaromatic Derivatives by DSC , ResearchGate.[Link]

-

TGA-DSC Thermogram of N-methyl-4-nitroaniline Compounds , ResearchGate. [Link]

-

Investigation of Thermal Stability of Some Nitroaromatic Derivatives by DSC , University of Bucharest.[Link]

-

Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry , UNICAM. [Link]

-

Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies , Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Application Note: Synthesis and Isolation of 3-Methoxy-N-methyl-4-nitroaniline via Nucleophilic Aromatic Substitution

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Application Context: Intermediate synthesis for covalent Epidermal Growth Factor Receptor (EGFR) inhibitors targeting the C775 residue[1].

Introduction and Mechanistic Rationale

The synthesis of highly specific kinase inhibitors often requires uniquely substituted aniline derivatives to probe solvent channels and optimize binding affinity. 3-Methoxy-N-methyl-4-nitroaniline is a critical building block utilized in the development of alkynylpyridopyrimidinone scaffolds, which act as covalent inhibitors of mutant EGFR[1].

The most efficient synthetic route to this intermediate is a Nucleophilic Aromatic Substitution (SNAr) utilizing 5-fluoro-2-nitroanisole. The reaction relies on the strong electron-withdrawing nature of the para-nitro group, which significantly lowers the electron density of the aromatic ring, thereby activating the carbon bearing the highly electronegative fluorine atom toward nucleophilic attack.

Diagram 1: SNAr mechanistic pathway for 3-methoxy-N-methyl-4-nitroaniline synthesis.

Experimental Design and Reagent Causality

To ensure a self-validating and reproducible system, the protocol avoids the use of gaseous methylamine, which is difficult to quantify and poses inhalation hazards. Instead, methylamine hydrochloride is utilized as a stable, easily weighable solid. Potassium carbonate (K2CO3) serves a dual purpose: it acts as a mild base to liberate the nucleophilic free methylamine in situ and neutralizes the acidic byproducts (HCl and HF) generated during the reaction, driving the equilibrium forward[1].

Dimethyl sulfoxide (DMSO) is selected as the solvent because it is a polar aprotic medium. It efficiently solvates the potassium cations while leaving the methylamine nucleophile relatively unsolvated (the "naked nucleophile" effect), significantly accelerating the SNAr kinetics.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements optimized for a ~1.5 gram scale reaction[1].

| Reagent / Material | Molecular Weight ( g/mol ) | Equivalents | Mass / Volume | Amount (mmol) | Functional Role |

| 5-Fluoro-2-nitroanisole | 171.13 | 1.0 | 1.50 g | 8.77 | Electrophile / Starting Material |

| Methylamine Hydrochloride | 67.52 | 2.0 | 1.20 g | 17.5 | Nucleophile Precursor |

| Potassium Carbonate (K₂CO₃) | 138.20 | 2.0 | 2.40 g | 17.5 | Acid Scavenger / Base |

| Dimethyl Sulfoxide (DMSO) | 78.13 | N/A | 6.0 mL | N/A | Polar Aprotic Solvent |

Step-by-Step Synthesis Protocol

Safety Precautions: This procedure must be conducted in a certified chemical fume hood. DMSO easily penetrates the skin and can carry dissolved solutes into the bloodstream. Proper Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety goggles, is mandatory.

Phase 1: Reagent Assembly and Activation

-

Preparation: Equip a 25 mL round-bottom flask with a PTFE-coated magnetic stir bar.

-

Solid Addition: Charge the flask with 5-fluoro-2-nitroanisole (1.50 g, 8.77 mmol), methylamine hydrochloride (1.20 g, 17.5 mmol), and anhydrous potassium carbonate (2.40 g, 17.5 mmol)[1].

-

Causality: Adding all solids prior to the solvent prevents the clumping of the hygroscopic K2CO3 and ensures a uniform suspension once the solvent is introduced.

-

-

Solvent Introduction: Add DMSO (6.0 mL) to the solid mixture at ambient temperature[1].

-

Causality: Upon addition, bubbling may be observed as the K2CO3 deprotonates the methylamine hydrochloride, releasing free methylamine into the solution.

-

Phase 2: Reaction Execution

-

Stirring: Seal the flask with a rubber septum pierced with a needle (to prevent pressure buildup from trace CO2 evolution) and stir the suspension vigorously at room temperature (or up to 50 °C if kinetic acceleration is required).

-

Monitoring: Allow the reaction to proceed for 2 to 4 hours. The mixture will transition to a deep yellow/orange color as the SNAr product forms. Reaction completion can be verified via TLC (Ethyl Acetate/Hexanes) or LC-MS.

Phase 3: Quenching and Isolation

-

Aqueous Quench: Once complete, slowly pour the crude reaction mixture into a beaker containing 60 mL of rapidly stirring ice-cold distilled water.

-

Causality: DMSO is highly miscible with water, while the organic product (3-methoxy-N-methyl-4-nitroaniline) is highly hydrophobic. This dramatic shift in solvent polarity forces the product to crash out of solution as a precipitate, leaving the DMSO and inorganic salts (KCl, KF, excess K2CO3) dissolved in the aqueous phase.

-

-

Filtration: Collect the resulting bright yellow precipitate via vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with additional cold distilled water (3 × 15 mL) to remove any residual DMSO or trapped salts.

-

Drying: Transfer the solid to a vacuum desiccator and dry to a constant weight to yield the title compound.

Diagram 2: Sequential experimental workflow for the synthesis and isolation process.

Analytical Characterization

To validate the success of the protocol, the isolated yellow solid should be subjected to standard analytical characterization:

-

Physical Appearance: Bright yellow solid[1].

-

Mass Spectrometry (ESI-MS): Expected m/z for [M + H]⁺ is 183.07. The presence of this primary peak confirms the successful substitution of the fluorine atom (loss of 19 Da) with the methylamino group (addition of 30 Da)[1].

References

-

Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

3-methoxy-N-methyl-4-nitroaniline as a precursor in pharmaceutical synthesis

An Application Guide for the Synthesis and Utilization of 3-methoxy-N-methyl-4-nitroaniline as a Pharmaceutical Precursor

Foreword for the Advanced Researcher

In the landscape of pharmaceutical synthesis, the strategic value of a precursor is defined by its structural functionality, reactivity, and potential for elaboration into complex molecular architectures. 3-methoxy-N-methyl-4-nitroaniline is one such molecule, poised as a versatile building block. While not as extensively documented as some common starting materials, its intrinsic features—a reactive nitro group for conversion to a primary amine, a secondary N-methyl amine, and a directing methoxy group—present a compelling scaffold for the synthesis of novel pharmacophores.

This document eschews a conventional template to provide a deep, mechanistically-grounded guide for the senior application scientist. We will explore the why behind procedural choices, focusing on the causality of reaction pathways and the strategic manipulation of the molecule's functional groups. The protocols herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively synthesize and utilize this high-potential intermediate.

Physicochemical Profile and Strategic Importance

3-methoxy-N-methyl-4-nitroaniline is an aromatic compound whose utility is dictated by the interplay of its three key functional groups. The electron-withdrawing nitro group significantly influences the aromatic ring's electronics and serves as a latent primary amine. The N-methyl and methoxy groups offer steric and electronic differentiation, crucial for directing subsequent synthetic transformations.

| Property | Value / Description | Source(s) |

| IUPAC Name | 3-methoxy-N-methyl-4-nitroaniline | [1] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| Appearance | Expected to be a yellow or orange crystalline solid, typical for nitroanilines. | [2][3] |

| Key Functional Groups | 1. Nitro (-NO₂): A versatile group readily reducible to a primary amine (-NH₂), a cornerstone transformation in API synthesis.[4][5] | |

| 2. N-methylaniline: A secondary amine whose reactivity is distinct from the primary amine generated from the nitro group, allowing for selective derivatization. | ||

| 3. Methoxy (-OCH₃): An electron-donating group that influences the regioselectivity of further electrophilic aromatic substitutions and can be a key interaction point in a final drug product. | ||

| Solubility | Expected to have limited solubility in water but good solubility in common organic solvents like ethanol, acetone, and dichloromethane. | [3] |

Proposed Synthetic Pathway for the Precursor

The direct synthesis of 3-methoxy-N-methyl-4-nitroaniline is not widely published. However, a logical and efficient pathway can be devised from its unmethylated analogue, 3-methoxy-4-nitroaniline, which is a known intermediate in the synthesis of drugs like Amsacrine.[6] The proposed pathway involves a selective N-methylation.

Caption: Proposed synthesis of the title compound via N-methylation.

Protocol 1: Synthesis of 3-methoxy-N-methyl-4-nitroaniline

Rationale: This protocol employs a standard N-methylation of an aniline using a methylating agent and a mild base. Acetone is chosen as the solvent for its ability to dissolve the starting material and its appropriate boiling point for the reaction. Potassium carbonate is a cost-effective base sufficient to deprotonate the aniline for reaction.

Materials:

-

3-methoxy-4-nitroaniline

-

Dimethyl sulfate (or Methyl Iodide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methoxy-4-nitroaniline (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone to create a 0.2 M solution.

-

Addition of Methylating Agent: While stirring vigorously at room temperature, add dimethyl sulfate (1.1 eq) dropwise to the suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle only in a certified fume hood with appropriate personal protective equipment (PPE).

-

Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the resulting residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude 3-methoxy-N-methyl-4-nitroaniline can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel if necessary.

Core Application: Reduction to a Diamine Intermediate

The primary utility of 3-methoxy-N-methyl-4-nitroaniline in pharmaceutical synthesis is its reduction to 4-amino-2-methoxy-N-methylaniline . This resulting diamine is a highly valuable intermediate because the two amino groups possess different nucleophilicities (one primary, one secondary), enabling selective downstream reactions to build complex heterocyclic systems.

Caption: Key synthetic workflow from precursor to a heterocyclic core.

Protocol 2: Catalytic Hydrogenation of 3-methoxy-N-methyl-4-nitroaniline

Rationale: Catalytic hydrogenation is the preferred method for nitro group reduction in many pharmaceutical processes due to its high efficiency, clean conversion, and simple workup.[7] Palladium on carbon (Pd/C) is a robust and highly effective catalyst for this transformation.[5] Ethanol is an excellent solvent that is easily removed.

Materials:

-

3-methoxy-N-methyl-4-nitroaniline

-

10% Palladium on carbon (Pd/C), 50% wet

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂) source

-

Parr hydrogenator or a balloon hydrogenation setup

-

Celite™ or a similar filter aid

Procedure:

-

Catalyst Handling: In a fume hood, carefully weigh the 10% Pd/C catalyst (approx. 5-10 mol% relative to the substrate). Caution: Pd/C can be pyrophoric when dry. Handle with care.

-

Reaction Setup: To a suitable hydrogenation flask, add the substrate, 3-methoxy-N-methyl-4-nitroaniline, and dissolve it in ethanol. Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

-

Reaction: Pressurize the vessel with hydrogen (typically 1-4 atm or use a balloon) and stir the reaction mixture vigorously at room temperature. The consumption of hydrogen can be monitored by the pressure gauge. The reaction is typically complete within 2-8 hours.

-

Monitoring: Progress can be monitored by TLC, looking for the disappearance of the starting material and the appearance of a new, often UV-active, spot for the diamine product.

-

Filtration and Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad with a small amount of ethanol. Caution: Do not allow the filtered catalyst cake to dry completely in the air. Quench it with water.

-

Concentration: Combine the filtrate and washings and remove the ethanol under reduced pressure. The resulting 4-amino-2-methoxy-N-methylaniline is often of sufficient purity for the next step, but can be further purified if needed.

Analytical and Quality Control Methods

Ensuring the identity and purity of the precursor and its products is critical. A combination of spectroscopic and chromatographic methods should be employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for confirming the molecular weight and assessing the purity of the synthesized precursor.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation of the final product and intermediates.

-

Infrared (IR) Spectroscopy: Useful for tracking the reaction progress by observing the disappearance of the characteristic nitro group stretches (~1520 and 1340 cm⁻¹) and the appearance of N-H stretches for the amine product (~3300-3500 cm⁻¹).[8]

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound and quantifying any residual starting material or byproducts.

Safety and Handling

Nitroaromatic compounds require careful handling due to their potential toxicity and reactivity.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[10][11]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[12]

-

Toxicological Profile: Nitroanilines as a class can be harmful if inhaled, ingested, or absorbed through the skin.[11] They may cause skin and eye irritation.[10] Prolonged or repeated exposure may have adverse effects on organs.[9][13]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from strong oxidizing agents and acids.[2]

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.[9]

References

-

PrepChem. Synthesis of 2-amino-4-methoxy-N-methylaniline. Available from: [Link]

-

Apicule. 3-Methoxy-4-nitroaniline (CAS No: 16292-88-9) API Intermediate Manufacturers. Available from: [Link]

-

PubChem. 3-Methoxy-4-nitroaniline. National Center for Biotechnology Information. Available from: [Link]

-

NextSDS. 3-methoxy-N-methyl-4-nitroaniline — Chemical Substance Information. Available from: [Link]

-

Sigma-Aldrich. SAFETY DATA SHEET - m-Nitroaniline. Available from: [Link]

-

MDPI. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021. Available from: [Link]

-

ResearchGate. N-Methy-4-Nitroaniline (MNA). Available from: [Link]

-

Quick Company. Sustainable Chemical Process For Reduction Of 4 Methoxy 2 Nitroaniline. Available from: [Link]

-

3ASenrise. 3-Methoxy-4-nitroaniline, 97%. Available from: [Link]

-

Organic Syntheses. m-NITRODIMETHYLANILINE. Available from: [Link]

- Google Patents. CN105924363A - Preparation method of N-methyl-4-methoxyaniline.

-

PharmaCompass. 3-Methoxy-4-methylaniline: Your Partner in Pharmaceutical R&D and Production. Available from: [Link]

-

PMC. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. National Center for Biotechnology Information. Available from: [Link]

-

PMC. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. National Center for Biotechnology Information. Available from: [Link]

-

PMC. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. National Center for Biotechnology Information. Available from: [Link]

-

U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

-

SciELO. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available from: [Link]

-

Taylor & Francis Online. 3-nitroaniline – Knowledge and References. Available from: [Link]

-

YouTube. Reduction of nitro groups to anilines. Available from: [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. 3-Methoxy-4-nitroaniline | 16292-88-9 [sigmaaldrich.com]

- 3. N-Methyl-4-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. apicule.com [apicule.com]

- 7. prepchem.com [prepchem.com]

- 8. 3-Methoxy-4-nitroaniline | C7H8N2O3 | CID 2755795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. durhamtech.edu [durhamtech.edu]

- 13. fishersci.com [fishersci.com]

Application Note: Catalytic Reduction of 3-Methoxy-N-methyl-4-nitroaniline to 4-Amino-3-methoxy-N-methylaniline

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Contextual Relevance

In the development of advanced active pharmaceutical ingredients (APIs)—particularly covalent kinase inhibitors targeting mutant Epidermal Growth Factor Receptors (EGFR)—electron-rich aromatic diamines serve as critical structural building blocks 1. The synthesis of 4-amino-3-methoxy-N-methylaniline (also known as 2-methoxy-N4-methylbenzene-1,4-diamine) via the catalytic reduction of 3-methoxy-N-methyl-4-nitroaniline is a pivotal transformation.

This application note details a highly optimized, self-validating protocol for this reduction. Because the substrate is sterically hindered and highly electron-rich, improper reduction conditions can lead to severe side reactions, including N-demethylation, ether cleavage, or the accumulation of toxic hydroxylamine intermediates. By leveraging a meticulously controlled Palladium on Carbon (Pd/C) hydrogenation system, this guide ensures >99% conversion with pristine chemoselectivity.

Mechanistic Rationale & Causality in Experimental Design

To design a robust process, one must understand the fundamental kinetics of nitroarene reduction. The transformation does not occur in a single step; rather, it follows the classical Haber mechanism, progressing through nitroso and hydroxylamine intermediates before yielding the final primary amine 2.

Fig 1. Stepwise catalytic reduction of the nitro group via the Haber mechanism.

Causality Behind Parameter Selection

-

Catalyst Choice (10% Pd/C, 50% Wet): Palladium is selected over Platinum or Nickel due to its superior turnover frequency (TOF) for nitro groups at ambient temperatures 3. The catalyst must be 50% wet with water; dry Pd/C is highly pyrophoric and will ignite methanol vapors upon exposure to atmospheric oxygen.

-

Solvent (Methanol): Methanol acts as an excellent solvent for the nitroaniline substrate and facilitates the proton-coupled electron transfer required to rapidly push the hydroxylamine intermediate to the final amine 4.

-

Temperature Control (20–25 °C): The reduction is highly exothermic. Maintaining ambient temperature prevents the N-demethylation of the secondary amine, a common degradation pathway under thermal stress.

Catalyst Performance Matrix

| Catalyst System | H₂ Source | Temp (°C) | Pressure (atm) | Conversion (%) | Selectivity (%) | Causality / Process Notes |

| 10% Pd/C (Wet) | H₂ Gas | 20–25 | 1–2 | >99 | >98 | Optimal. Mild conditions prevent N-demethylation. |

| 5% Pt/C | H₂ Gas | 20–25 | 3–5 | >99 | >95 | Highly selective but slower kinetics; higher cost. |

| Raney Nickel | N₂H₄·H₂O | 50–60 | Reflux | 95 | 90 | Requires elevated temp; risk of side reactions. |

| Fe / HCl (Béchamp) | Fe(0) | 80 | N/A | 85 | 80 | Generates toxic iron sludge; difficult API workup. |

Self-Validating Experimental Workflow

A protocol is only as reliable as its internal controls. This workflow is designed to be self-validating: the reaction is not governed by an arbitrary timer, but by the physical cessation of hydrogen uptake and real-time analytical confirmation.

Fig 2. Self-validating workflow for the catalytic hydrogenation of the nitroaniline.

Detailed Step-by-Step Protocol

Phase 1: Preparation and Safe Catalyst Loading

-

Substrate Dissolution: Charge a clean, dry, pressure-rated hydrogenation vessel with 3-methoxy-N-methyl-4-nitroaniline (10.0 g, 54.9 mmol). Add HPLC-grade Methanol (100 mL) and stir at 300 rpm until complete dissolution is achieved.

-

Primary Purge: Seal the vessel and purge the headspace with Nitrogen (N₂) gas for 5 minutes. Causality: Removing atmospheric oxygen is mandatory before introducing the catalyst to prevent solvent auto-ignition.

-

Catalyst Addition: Temporarily open the vessel under a positive stream of N₂. Carefully add 10% Palladium on Carbon (50% wet with water, 1.0 g, 10 wt% relative to substrate). Immediately reseal the vessel.

-

Secondary Purge (Degassing): Perform three sequential vacuum/N₂ cycles. Pull a vacuum (approx. 50 mbar) for 30 seconds, then backfill with N₂.

Phase 2: Hydrogenation and In-Process Control (IPC)

-

Hydrogen Introduction: Perform one vacuum cycle, then backfill the vessel with Hydrogen (H₂) gas to a pressure of 1–2 atm (or attach a double-layered H₂ balloon for smaller scales).

-

Reaction Execution: Stir vigorously (≥600 rpm) at 20–25 °C. The reaction is exothermic; use a water bath if the internal temperature exceeds 30 °C. Causality: High agitation is required to overcome the gas-liquid-solid mass transfer limitations inherent in heterogeneous catalysis.

-

Self-Validation (IPC): Monitor the reaction via LC-MS or TLC (Eluent: DCM/MeOH 9:1). The reaction is deemed complete only when hydrogen uptake ceases entirely AND analytical traces show the complete disappearance of both the starting material and the intermediate hydroxylamine (typically 2–4 hours).

Phase 3: Quenching and Isolation

-

Reaction Quench: Once validated, evacuate the H₂ gas and perform three vacuum/N₂ cycles to thoroughly remove residual hydrogen from the system.

-

Filtration: Filter the crude reaction mixture through a tightly packed pad of Celite (diatomaceous earth) into a receiving flask pre-flushed with N₂. Causality: Celite prevents fine Pd particles (1–5 µm) from bleeding into the filtrate, which would cause heavy metal contamination in the final API.

-

Washing & Safety: Wash the Celite pad with additional Methanol (2 × 20 mL). CRITICAL: Do not allow the Pd/C filter cake to pull dry under vacuum while exposed to air, as it will spontaneously ignite. Keep it wet with solvent or water.

-

Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, bath temp <40 °C) to afford 4-amino-3-methoxy-N-methylaniline as a dark, viscous oil or crystalline solid.

-

Storage: Immediately purge the storage container with Argon or N₂. Causality: Electron-rich diamines are highly susceptible to rapid air oxidation, which manifests as a dark purple/black discoloration and polymeric degradation.

References

- Title: Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies Source: Journal of Medicinal Chemistry - ACS Publications URL

- Title: Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review Source: RSC Advances URL

- Title: Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: MDPI URL

- Title: Three-Dimensional Network Pd-Ni/γ-Al2O3 Catalysts for Highly Active Catalytic Hydrogenation of Nitrobenzene to Aniline under Mild Conditions Source: ACS Omega URL

Sources

Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 3-methoxy-N-methyl-4-nitroaniline

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the utilization of 3-methoxy-N-methyl-4-nitroaniline as a coupling component in the synthesis of azo dyes. Azo dyes represent the largest and most versatile class of synthetic colorants, with their synthesis being a cornerstone of industrial and laboratory organic chemistry.[1][2] This guide delves into the mechanistic principles, provides a detailed, field-proven experimental protocol, outlines essential characterization techniques, and discusses the potential applications of the resulting dyes. The narrative emphasizes the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Chemistry of Azo Colorants

Azo compounds are defined by the presence of one or more azo groups (–N=N–), which function as the primary chromophore responsible for their color.[3][4] The synthesis of most aromatic azo dyes is achieved through a robust two-step process:

-

Diazotization: The conversion of a primary aromatic amine into a reactive diazonium salt.[5][6]

-

Azo Coupling: An electrophilic aromatic substitution reaction where the diazonium salt acts as an electrophile and attacks an electron-rich aromatic nucleophile, known as the coupling component.[1][7][8]

The final color and properties of the dye are determined by the specific molecular structures of both the diazo and the coupling components.

The Role of 3-methoxy-N-methyl-4-nitroaniline as a Coupling Component

3-methoxy-N-methyl-4-nitroaniline is an excellent coupling component due to its distinct electronic and structural features:

-

Electron-Rich Nucleophile: The aromatic ring is highly activated towards electrophilic attack. This is due to the strong electron-donating effects of the methoxy (-OCH₃) and N-methylamino (-NHCH₃) groups, which increase the electron density of the benzene ring.[1][9]

-

Directing Effects: The N-methylamino group is a powerful ortho-, para-director. In this molecule, the position para to the N-methylamino group is occupied by the nitro group. Therefore, the incoming electrophile (the diazonium ion) is directed to the available ortho position (C6).

-

Chromophoric Contribution: The nitro group (-NO₂) is a strong electron-withdrawing group and a potent auxochrome. Its presence in the final dye molecule extends the conjugated π-system, shifting the maximum absorbance (λmax) to longer wavelengths and typically resulting in deeper, more intense colors (a bathochromic shift).

The use of a secondary amine like 3-methoxy-N-methyl-4-nitroaniline for coupling is a well-established practice in azo chemistry.[9]

Experimental Protocol: Synthesis of a Novel Disperse Dye

This section details a representative protocol for the synthesis of an azo dye using 4-nitroaniline as the diazo component and 3-methoxy-N-methyl-4-nitroaniline as the coupling component.

Principle

The protocol involves the diazotization of 4-nitroaniline in an acidic medium to form 4-nitrobenzenediazonium chloride. This electrophilic intermediate is then immediately reacted with 3-methoxy-N-methyl-4-nitroaniline under controlled pH and temperature to yield the final azo dye via an electrophilic aromatic substitution.